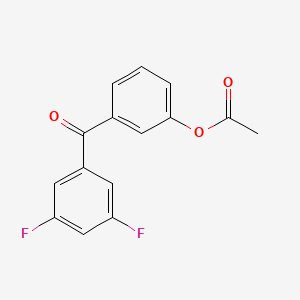

3-Acetoxy-3',5'-difluorobenzophenone

Description

Overview of Acyl Fluorine Chemistry in Contemporary Organic Synthesis

Acyl fluorides have emerged as valuable reagents in modern organic synthesis due to their unique reactivity profile. Compared to more traditional acyl halides like chlorides and bromides, acyl fluorides often exhibit greater stability, particularly towards moisture, which allows for easier handling and purification. Despite this enhanced stability, they remain sufficiently reactive to participate in a wide array of chemical transformations, including nucleophilic acyl substitution reactions to form esters, amides, and other carbonyl derivatives. The selective introduction of fluorine into acyl compounds can significantly modulate their electronic properties and reactivity, a principle that is central to the design and synthesis of novel molecules like 3-Acetoxy-3',5'-difluorobenzophenone.

Significance of Benzophenone (B1666685) Frameworks in Chemical and Materials Science

The benzophenone scaffold, characterized by a carbonyl group connecting two phenyl rings, is a ubiquitous and versatile structural motif in both chemical and materials science. Its inherent photochemical properties, particularly its ability to undergo efficient intersystem crossing to a triplet state upon UV irradiation, have led to its widespread use as a photoinitiator in polymerization processes and as a photosensitizer in various photochemical reactions. Furthermore, the rigid and planar nature of the benzophenone core, combined with the potential for functionalization on both phenyl rings, makes it an attractive building block for the construction of advanced materials with tailored optical, electronic, and thermal properties. The incorporation of fluorine atoms and an acetoxy group onto this framework, as seen in this compound, is a strategic approach to fine-tune these properties for specific applications.

Historical Development of Fluorinated Benzophenone Derivatives in Academic Research

The synthesis and investigation of fluorinated benzophenone derivatives have a rich history in academic research, driven by the profound impact of fluorine substitution on molecular properties. Early studies focused on understanding the fundamental effects of fluorination on the reactivity and spectroscopic characteristics of the benzophenone core. Over time, research has evolved to explore the application of these derivatives in diverse fields. In medicinal chemistry, for instance, the introduction of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. In materials science, fluorinated benzophenones have been investigated for their potential in creating high-performance polymers with improved thermal stability and desirable optical properties. The development of compounds like this compound represents a continuation of this trend, aiming to create novel structures with potentially enhanced or unique functionalities.

Scope and Objectives of Research on this compound

While extensive research on the broad class of fluorinated benzophenones exists, specific investigations into this compound are more nascent. The primary objectives of research focusing on this particular compound can be outlined as follows:

Development of Efficient Synthetic Routes: A key objective is to establish reliable and high-yielding synthetic methodologies for the preparation of this compound. This would likely involve the synthesis of a 3-hydroxy-3',5'-difluorobenzophenone intermediate, followed by an acetylation reaction. A plausible synthetic approach is the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with 3-acetoxybenzoyl chloride.

Physicochemical and Spectroscopic Characterization: Thorough characterization of the compound's physical and chemical properties is essential. This includes determining its melting point, solubility, and stability, as well as obtaining detailed spectroscopic data to confirm its structure.

Exploration of Potential Applications: A significant research driver is the exploration of the potential applications of this compound. Based on the known properties of related compounds, this could include its evaluation as a building block in the synthesis of novel polymers, as a photosensitizer, or as a scaffold for the development of biologically active molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 890100-22-8 chemicalbook.com |

| Molecular Formula | C₁₅H₁₀F₂O₃ |

| Molecular Weight | 276.24 g/mol |

| Appearance | (Expected) Crystalline solid |

| Solubility | (Expected) Soluble in common organic solvents |

Table 2: Spectroscopic Data for this compound (Predicted)

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR | Signals corresponding to the aromatic protons and a singlet for the acetyl methyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and the acetyl group carbons. |

| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |

| IR Spectroscopy (cm⁻¹) | Characteristic absorptions for the ester carbonyl (C=O) and the ketone carbonyl (C=O) stretching vibrations, as well as C-F and C-O stretching bands. |

Structure

3D Structure

Properties

IUPAC Name |

[3-(3,5-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-14-4-2-3-10(7-14)15(19)11-5-12(16)8-13(17)6-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVYQMISTIFNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641664 | |

| Record name | 3-(3,5-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-22-8 | |

| Record name | 3-(3,5-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Methodologies for 3 Acetoxy 3 ,5 Difluorobenzophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Acetoxy-3',5'-difluorobenzophenone, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the acetoxy group and the two aromatic rings.

The methyl protons of the acetoxy group (CH₃) would typically appear as a sharp singlet in the upfield region of the spectrum, anticipated around δ 2.3 ppm. The aromatic region, between δ 7.0 and 8.0 ppm, would display a more complex set of multiplets corresponding to the seven aromatic protons. The protons on the 3-acetoxyphenyl ring will show a splitting pattern influenced by their ortho, meta, and para relationships. Similarly, the protons on the 3',5'-difluorophenyl ring will exhibit splitting due to both proton-proton and proton-fluorine couplings. The integration of these signals would confirm the number of protons in each distinct chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetoxy (CH₃) | ~2.3 | Singlet | 3H |

| Aromatic | ~7.0 - 8.0 | Multiplets | 7H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be characterized by a signal for the carbonyl carbon of the ketone at the most downfield position, typically in the range of δ 190-200 ppm. The carbonyl carbon of the acetoxy group would resonate at a slightly more upfield position, around δ 168-172 ppm. The methyl carbon of the acetoxy group is expected to appear at approximately δ 21 ppm. The aromatic region will display a series of signals for the twelve aromatic carbons. The carbons directly bonded to the fluorine atoms will show characteristic splitting due to carbon-fluorine coupling (¹JCF), which is a powerful diagnostic tool for identifying these carbons. The chemical shifts of the other aromatic carbons will be influenced by the positions of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ketone (C=O) | ~190 - 200 |

| Acetoxy (C=O) | ~168 - 172 |

| Aromatic C-F | ~160 - 165 (with ¹JCF coupling) |

| Other Aromatic C | ~110 - 140 |

| Acetoxy (CH₃) | ~21 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Analysis

Given the presence of two fluorine atoms, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a crucial technique for the characterization of this compound. ¹⁹F NMR is a highly sensitive technique that provides information about the chemical environment of fluorine atoms. The two fluorine atoms at the 3' and 5' positions are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would likely appear as a triplet due to coupling with the two adjacent aromatic protons (H-2' and H-6') and the more distant H-4'. The chemical shift of this signal would be indicative of the electronic environment of the difluorophenyl ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to identify which aromatic protons are adjacent to each other on the same ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of the signals for each protonated carbon in the molecule.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The most prominent peaks would be due to the stretching vibrations of the two carbonyl groups. The ketone (C=O) stretching vibration is expected to appear in the region of 1650-1680 cm⁻¹, while the ester carbonyl (C=O) of the acetoxy group would likely absorb at a higher frequency, typically around 1760-1770 cm⁻¹. The difference in absorption frequency is due to the electronic effects of the adjacent oxygen atom in the ester.

Other significant absorptions would include C-O stretching vibrations for the ester group in the 1000-1300 cm⁻¹ region, and C-F stretching vibrations, which are typically strong and found in the 1100-1400 cm⁻¹ range. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and the aromatic C=C stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Acetoxy C-H | Stretch | 2850 - 3000 |

| Ester C=O | Stretch | 1760 - 1770 |

| Ketone C=O | Stretch | 1650 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1100 - 1400 |

| C-O | Stretch | 1000 - 1300 |

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for identification and structural analysis. For this compound, the Raman spectrum is expected to be rich with characteristic peaks corresponding to its distinct functional groups.

Key vibrational modes anticipated in the Raman spectrum include the stretching of the two different carbonyl groups: the ketone C=O and the ester C=O. The benzophenone (B1666685) carbonyl (C=O) stretch typically appears as a strong band in the region of 1650-1670 cm⁻¹, with its exact position influenced by the electronic effects of the attached phenyl rings. researchgate.netspectroscopyonline.com The acetoxy group's carbonyl stretch is expected at a higher wavenumber, generally in the 1760-1770 cm⁻¹ range.

Aromatic C=C stretching vibrations from both phenyl rings will produce strong, sharp bands in the 1550-1610 cm⁻¹ region. researchgate.net The presence of fluorine substituents on one of the rings may cause slight shifts in these frequencies. Vibrations corresponding to C-F bonds are also expected, typically appearing as strong bands in the 1100-1300 cm⁻¹ range. Other significant signals would include C-O stretching from the ester group and various C-H bending and stretching modes from the aromatic rings and the methyl group.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O Stretch | Ester | 1760 - 1770 | Moderate |

| C=O Stretch | Ketone (Aromatic) | 1650 - 1670 | Strong |

| C=C Stretch | Aromatic Ring | 1550 - 1610 | Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1300 | Strong |

| C-O Stretch | Ester | 1000 - 1300 | Moderate |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of a molecule's elemental composition. nih.gov For this compound (C₁₅H₁₀F₂O₃), the calculated monoisotopic mass is 276.0598 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀F₂O₃ |

| Calculated Monoisotopic Mass | 276.0598 u |

| Expected [M+H]⁺ Ion | 277.0676 u |

| Expected [M+Na]⁺ Ion | 299.0495 u |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar and thermally labile molecules. wikipedia.org It generates ions directly from a solution, typically by protonation or adduction with cations like sodium, causing minimal fragmentation. wikipedia.org This makes ESI-MS ideal for determining the molecular weight of the parent compound. rsc.org For this compound, ESI-MS would likely produce a prominent pseudomolecular ion, such as the protonated molecule [M+H]⁺ at m/z 277.0676.

When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information through collision-induced dissociation (CID) of the parent ion. wikipedia.org The fragmentation pattern would reveal characteristic losses. For instance, a primary fragmentation pathway would likely involve the loss of the acetyl group (CH₂=C=O) as a neutral ketene (B1206846) molecule (42.01 u), resulting in a fragment ion corresponding to 3-hydroxy-3',5'-difluorobenzophenone. Further fragmentation could involve the cleavage of the benzoyl moiety, leading to characteristic ions such as the 3,5-difluorobenzoyl cation at m/z 141 and the 3-hydroxyphenyl cation. researchgate.net

Electronic Absorption and Emission Spectroscopy

These techniques probe the electronic transitions within a molecule, providing information on its chromophores and photophysical behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the excitation of electrons to higher energy orbitals. The benzophenone core is the primary chromophore in this compound. Unsubstituted benzophenone in non-polar solvents typically exhibits two main absorption bands: a strong π → π* transition around 250 nm and a weaker, lower-energy n → π* transition around 340 nm. mdpi.comscialert.net

The substituents on the phenyl rings significantly influence the position and intensity of these bands. nih.gov The acetoxy group on one ring and the two fluorine atoms on the other will modulate the electronic structure of the chromophore. The fluorine atoms, being electron-withdrawing, and the acetoxy group can cause shifts in the absorption maxima (λmax). The solvent environment also plays a critical role; polar solvents can cause a blue shift (hypsochromic shift) in the n → π* transition and a red shift (bathochromic shift) in the π → π* transition. mdpi.comsemanticscholar.org

| Electronic Transition | Typical λmax Range for Benzophenones (nm) | Expected Effect of Polar Solvents |

|---|---|---|

| π → π | 250 - 280 | Red Shift (Bathochromic) |

| n → π | 330 - 360 | Blue Shift (Hypsochromic) |

Photophysical Property Investigations

The photophysical properties of benzophenone and its derivatives are of significant interest due to their use as photosensitizers and in photochemistry. nih.gov Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁). Benzophenones are well-known for their highly efficient intersystem crossing (ISC) from the S₁ state to the triplet state (T₁). acs.org This process is typically very fast, often outcompeting fluorescence. acs.org

Consequently, the fluorescence quantum yield of benzophenone derivatives is generally very low. Instead, they often exhibit phosphorescence from the T₁ state at low temperatures in a rigid matrix. The substituents can affect the energy levels of the singlet and triplet states and the rate of intersystem crossing. nih.gov The fluorine atoms may influence the spin-orbit coupling, which is a key factor in the efficiency of ISC. The acetoxy group's position could also impact the excited state's electronic distribution. acs.org Investigating these properties would involve techniques like time-resolved fluorescence and phosphorescence spectroscopy to measure lifetimes and quantum yields, providing a deeper understanding of the molecule's behavior upon photoexcitation. researchgate.net

Mechanistic Investigations of Reactions Involving 3 Acetoxy 3 ,5 Difluorobenzophenone

Elucidation of Reaction Pathways for Transformations of 3-Acetoxy-3',5'-difluorobenzophenone

The reaction pathways for this compound are primarily dictated by its functional groups: the benzophenone (B1666685) core, the acetoxy group, and the fluoro substituents. Two principal types of transformations can be envisaged: hydrolysis of the ester and photochemical reactions of the benzophenone moiety.

Hydrolysis of the Acetoxy Group: The hydrolysis of the 3-acetoxy group is a common reaction for phenyl acetates, proceeding under acidic or basic conditions to yield 3-hydroxy-3',5'-difluorobenzophenone and acetic acid.

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification process. youtube.com The reaction is initiated by the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfers, the alcohol moiety is eliminated, and deprotonation of the newly formed carbonyl group regenerates the acid catalyst and yields the carboxylic acid and the phenol (B47542). youtube.com

Photochemical Transformations: The benzophenone core is renowned for its rich photochemistry, which is initiated by the absorption of UV light. bgsu.edugordon.edu Upon excitation, benzophenone undergoes efficient intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to a triplet excited state (T₁). bgsu.edumsu.edu This triplet state, which has a diradical character, is the primary reactive species in most benzophenone photochemical reactions. msu.edu

For this compound, potential photochemical pathways include:

Photoreduction: In the presence of a hydrogen donor (e.g., isopropanol), the triplet state of the benzophenone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of two ketyl radicals can lead to the formation of a benzopinacol (B1666686) derivative. bgsu.edu

Paternò-Büchi Reaction: This is a [2+2] cycloaddition reaction between the excited triplet state of the benzophenone and an alkene, resulting in the formation of an oxetane. researchgate.net

Intramolecular Reactions: Depending on the reaction conditions and the presence of other reactive sites, intramolecular photochemical reactions could also be possible, although less common for simple substituted benzophenones.

Kinetic Studies and Reaction Rate Determinations

The rate of hydrolysis of phenyl acetates is influenced by both electronic and steric factors. pearson.compearson.com For the base-catalyzed hydrolysis of a series of substituted phenyl acetates, a linear free energy relationship (LFER) often exists, as described by the Hammett equation. viu.ca

Table 1: Factors Influencing the Rate of Hydrolysis of Phenyl Acetates

| Factor | Description | Expected Effect on this compound |

| Electronic Effects of Substituents | Electron-withdrawing groups on the phenyl ring stabilize the phenoxide leaving group, increasing the rate of hydrolysis. Electron-donating groups have the opposite effect. | The 3',5'-difluoro substituents on the second phenyl ring will have a primarily inductive electron-withdrawing effect on the benzophenone carbonyl, potentially slightly increasing its electrophilicity. The 3-acetoxy group itself is on the other ring. |

| Steric Hindrance | Bulky substituents near the ester group can hinder the approach of the nucleophile, slowing down the reaction rate. pearson.com | The steric hindrance around the acetoxy group in this compound is not expected to be significantly different from other meta-substituted phenyl acetates. |

| pH of the Medium | The rate of hydrolysis is highly dependent on the pH. Base-catalyzed hydrolysis is typically faster at higher pH, while acid-catalyzed hydrolysis is faster at lower pH. stanford.edu | The hydrolysis rate will be significantly influenced by the pH of the reaction medium. |

For photochemical reactions, the key kinetic parameter is the quantum yield (Φ), which is the number of molecules undergoing a specific photoreaction divided by the number of photons absorbed. The quantum yield of photoreduction for benzophenones can be affected by the nature of the substituents. acs.org

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient intermediates are crucial for confirming reaction mechanisms.

Intermediates in Hydrolysis: The primary intermediate in both acid- and base-catalyzed ester hydrolysis is a tetrahedral intermediate . This intermediate is formed by the nucleophilic addition to the ester carbonyl group. Due to its transient nature, it is typically not isolated but its existence is supported by extensive mechanistic studies on ester hydrolysis.

Intermediates in Photochemical Reactions: The photochemistry of benzophenones involves several key intermediates that can be detected using techniques like transient absorption spectroscopy. warwick.ac.ukacs.org

Excited States (S₁ and T₁): Upon UV irradiation, this compound will be promoted to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing to the more stable triplet excited state (T₁). bgsu.edu These excited states have very short lifetimes.

Ketyl Radical: In the presence of a hydrogen donor, the triplet benzophenone can abstract a hydrogen atom to form a ketyl radical . This radical intermediate is a key species in photoreduction reactions. nih.gov

Diradical Intermediates: In reactions like the Paternò-Büchi reaction, a 1,4-diradical intermediate is proposed to be formed upon the interaction of the excited benzophenone with an alkene. nih.gov Computational studies can also be employed to investigate the structure and stability of such diradical intermediates. beilstein-journals.org

Probing the Role of Substituents (Acetoxyl and Fluoro Groups) on Reactivity

The acetoxy and fluoro substituents play a significant role in modulating the reactivity of the benzophenone core.

Fluoro Groups: The two fluorine atoms at the 3' and 5' positions have a strong inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+M). nih.gov

Effect on Hydrolysis: The fluoro groups are on the phenyl ring attached to the carbonyl group, not the one with the acetoxy group. Their primary influence on hydrolysis would be through-bond electronic effects on the electrophilicity of the ester carbonyl, which is likely to be a minor effect.

Effect on Photochemistry: The electron-withdrawing nature of the fluorine atoms can influence the energy levels of the molecular orbitals and the photophysical properties of the benzophenone. nih.gov This can affect the energy of the triplet state and the efficiency of intersystem crossing. The substitution pattern can also influence the lifetime and reactivity of the excited states. researchgate.net For example, fluorination can stabilize both the HOMO and LUMO of aromatic systems. acs.org

Table 2: Summary of Substituent Effects on Reactivity

| Substituent | Position | Primary Electronic Effect | Influence on Hydrolysis | Influence on Photochemistry |

| Acetoxy | 3 | Inductive withdrawal, resonance donation | Primary site of hydrolysis. | Minor electronic perturbation of the benzophenone chromophore. |

| Fluoro | 3', 5' | Strong inductive withdrawal (-I), weak resonance donation (+M) | Minor indirect electronic effect on the ester carbonyl. | Can modify the energy levels of the excited states and influence the quantum yield of photochemical reactions. |

Mechanistic Principles Governing Photochemical Processes of Benzophenones

The photochemistry of this compound is governed by the fundamental principles that apply to aromatic ketones. rsc.orgcore.ac.uk

Excitation and Intersystem Crossing: The process begins with the absorption of a photon, promoting the molecule to an excited singlet state (S₁). Due to the small energy gap between the S₁ and the triplet manifold, benzophenones undergo very rapid and efficient intersystem crossing to a triplet state (T₁). bgsu.edumsu.edu The high efficiency of this process is a hallmark of benzophenone photochemistry.

Nature of the Lowest Triplet State: The lowest triplet state of benzophenone is typically of n,π* character. This state has an unpaired electron in a non-bonding orbital on the carbonyl oxygen and another in a π* anti-bonding orbital. This gives the oxygen atom a radical-like character, making it highly reactive towards hydrogen abstraction.

Hydrogen Abstraction: The n,π* triplet state can readily abstract a hydrogen atom from a suitable donor molecule (like an alcohol or an amine) to form a ketyl radical. bgsu.eduacs.org The quantum yield of this process is often high.

Energy Transfer: The triplet state of benzophenone can also act as a photosensitizer by transferring its energy to another molecule with a lower triplet energy. This process is crucial in many photochemical applications. The triplet energy of benzophenone itself is relatively high, making it a versatile sensitizer. The electron-donating ability of the benzophenone triplet excited state has also been recognized as a pathway for photochemical reactions. rsc.org

Deactivation Pathways: In the absence of a reactive partner, the triplet state can decay back to the ground state through phosphorescence (emission of light) or non-radiative decay (heat).

Applications of 3 Acetoxy 3 ,5 Difluorobenzophenone in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecular Architectures

3-Acetoxy-3',5'-difluorobenzophenone serves as a highly versatile intermediate in multi-step organic synthesis. The benzophenone (B1666685) scaffold itself is a common structural motif in many biologically active compounds and functional materials. globethesis.comnih.gov The true synthetic utility of this specific compound lies in the strategic placement of its functional groups, which can be selectively addressed.

The acetoxy group can act as a protecting group for a phenol (B47542), which can be revealed through a simple hydrolysis reaction to yield a hydroxyl group. rsc.orgresearchgate.net This newly exposed hydroxyl group provides a nucleophilic site for subsequent reactions, such as etherification or esterification, allowing for the construction of more elaborate molecular frameworks.

Furthermore, the difluorinated phenyl ring is activated towards nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the fluorine atoms and the carbonyl group facilitates the displacement of the fluoride (B91410) ions by various nucleophiles. This reactivity allows for the coupling of the benzophenone core to other molecular fragments, enabling the synthesis of complex, poly-functionalized aromatic compounds. nih.gov Researchers have utilized similar fluorinated benzophenones to access a wide variety of derivatives, including xanthones and acridones, through sequential SNAr reactions. nih.govnih.gov This iterative approach highlights the potential of this compound as a cornerstone for building diverse molecular libraries.

Role in the Synthesis of High-Performance Polymers and Co-polymers

The robust chemical structure of this compound makes its core architecture an ideal candidate for incorporation into high-performance polymers, which are prized for their thermal stability and chemical resistance.

Poly(aryl ether ketone)s (PAEKs) and specifically Poly(ether ether ketone) (PEEK) are a class of semi-crystalline thermoplastics with exceptional properties, making them suitable for demanding applications in the aerospace, medical, and electronics industries. wright.edu The conventional synthesis of PEEK involves the polycondensation of 4,4'-difluorobenzophenone (B49673) and a bisphenol salt via nucleophilic aromatic substitution. wikipedia.orggoogle.com

By utilizing isomers like 3,5-difluorobenzophenone (B68835), researchers can create novel PEEK analogues with modified properties. wright.eduwright.edu The core of this compound is based on this meta-substituted difluorobenzophenone structure. After hydrolysis of the acetoxy group to a phenol, the resulting 3-hydroxy-3',5'-difluorobenzophenone could potentially be used as a functional comonomer in PAEK synthesis. The pendant benzoyl group resulting from the use of a 3,5-disubstituted monomer can serve as a point for further functionalization. wright.edu This approach allows for the creation of PEEK derivatives with tailored characteristics that are not achievable with the traditional linear monomers.

The incorporation of the unique structural features of this compound into a polymer backbone would have a profound impact on the material's final properties.

Difluoro Moieties:

Chain Geometry and Solubility: The use of a meta-substituted monomer like 3,5-difluorobenzophenone, as opposed to the traditional para-substituted 4,4'-difluorobenzophenone, introduces a kink into the polymer backbone. This disruption of linearity hinders efficient chain packing, which can decrease crystallinity and significantly improve the solubility of the resulting PAEKs in common organic solvents. wright.eduresearchgate.net

Thermal Stability: The carbon-fluorine bond is exceptionally strong, and the inclusion of fluorine atoms generally enhances the thermal and oxidative stability of polymers. Research on polymers derived from 3,5-difluorobenzophenone shows high thermal stability, with 5% weight loss temperatures ranging from 330 to 500°C. wright.edu

Acetoxy Moieties:

Functionalization: If the acetoxy group is retained as a pendant moiety on the polymer chain, it provides a reactive handle for post-polymerization modification. This allows for the grafting of other molecules or cross-linking agents to tailor the polymer's surface properties, chemical resistance, or mechanical performance. researchgate.net

Physical Properties: The presence of bulky pendant groups like the acetoxy group further disrupts chain packing, which would be expected to decrease crystallinity and lower the melting temperature (Tm) of the polymer. However, it can increase the glass transition temperature (Tg) by restricting chain mobility. Studies on PAEKs with other pendant groups have shown that increasing the molar ratio of these groups tends to increase Tg. researchgate.netresearchgate.net

| Structural Moiety | Property Affected | Expected Impact | Reference/Reason |

|---|---|---|---|

| meta-Difluoro Benzophenone Core | Crystallinity | Decrease | Disrupts linear chain packing. wright.edu |

| Solubility | Increase | Reduced crystallinity improves solubility in organic solvents. wright.edu | |

| Thermal Stability | High | Strong C-F bonds enhance stability. wright.edu | |

| Pendant Acetoxy Group | Crystallinity | Decrease | Bulky side group hinders chain packing. researchgate.net |

| Glass Transition Temp (Tg) | Increase | Restricts segmental motion of the polymer backbone. researchgate.net | |

| Reactivity | Provides site for post-polymerization modification. | Can be hydrolyzed or otherwise modified. researchgate.net |

Precursor in the Development of Functional Materials

Beyond high-performance polymers, this compound is a valuable precursor for a range of functional materials. By leveraging its distinct reactive sites, materials with tailored optical, electronic, or chemical properties can be designed.

The ability to introduce a pendant hydroxyl group (via hydrolysis of the acetate) onto a stable polyaromatic backbone is a key strategy for creating functional membranes for gas separation or water purification. This hydroxyl group can be further modified to alter the membrane's polarity and surface chemistry. Similarly, this functional handle can be used to immobilize catalysts or bioactive molecules, creating reactive surfaces or biocompatible materials. The inherent thermal and chemical resistance imparted by the fluorinated poly(aryl ether ketone) structure ensures the durability of these functional materials in harsh operating conditions. wright.edu

Potential in Catalytic Systems, Ligand Synthesis, and Organocatalysis

The benzophenone framework is a recognized scaffold in the design of ligands for transition metal catalysis and in the development of organocatalysts. nih.gov While specific applications of this compound in catalysis are not widely documented, its structure offers significant potential.

The two aromatic rings can be functionalized to create bidentate ligands capable of coordinating with metal centers. The electronic properties of such a ligand can be finely tuned by the fluorine and acetoxy/hydroxyl substituents. The electron-withdrawing fluorine atoms can influence the electron density at the metal center, thereby modulating the catalyst's reactivity and selectivity. The acetoxy/hydroxyl group provides a convenient attachment point for tethering the catalytic complex to a solid support, facilitating catalyst recovery and reuse. This combination of a tunable electronic environment and a site for immobilization makes it an attractive target for the synthesis of novel, efficient catalytic systems.

Applications in Photochemistry and Photoinitiators

Benzophenone is one of the most widely studied and utilized Type II photoinitiators. sigmaaldrich.com Upon absorption of UV light, benzophenone is promoted to an excited triplet state, which can then abstract a hydrogen atom from a suitable donor (like an amine or an alcohol) to generate free radicals. acs.orgbgsu.edu These radicals subsequently initiate polymerization of monomers and oligomers in UV-curable coatings, inks, and adhesives.

The photochemical behavior of this compound is expected to be influenced by its substituents:

Fluorine Atoms: The presence of fluorine atoms can alter the absorption spectrum and the energy of the excited states. Fluorination has been shown to enhance the photostability of other aromatic compounds. nih.govnih.gov This could potentially lead to a more efficient and robust photoinitiator.

The development of novel photoinitiators is critical for advancing UV curing technology, and substituted benzophenones like this compound offer a pathway to creating initiators with tailored absorption characteristics and reactivity. google.com

Computational and Theoretical Studies of 3 Acetoxy 3 ,5 Difluorobenzophenone

Molecular Geometry Optimization and Conformational Analysis

The initial step in the computational study of 3-Acetoxy-3',5'-difluorobenzophenone involves the optimization of its molecular geometry. This process seeks to determine the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. Theoretical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)), are commonly employed for this purpose.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-O (ester) | ~1.36 Å |

| Bond Angle | Phenyl-C-Phenyl (carbonyl) | ~120° |

| Dihedral Angle | Phenyl Ring 1 - Carbonyl - Phenyl Ring 2 | ~30-50° |

Electronic Structure Calculations and Quantum Chemical Descriptors

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and electronic transitions. researchgate.net A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the acetoxy-substituted phenyl ring, which is the more electron-rich portion of the molecule. Conversely, the LUMO is anticipated to be distributed over the difluorinated phenyl ring and the carbonyl group, which are the electron-deficient regions. The HOMO-LUMO gap can be used to calculate various quantum chemical descriptors that quantify the molecule's reactivity. bhu.ac.in

| Descriptor | Formula | Predicted Value (Arbitrary Units) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the carbonyl and acetoxy groups, as well as the fluorine atoms, due to their high electronegativity. These regions are susceptible to electrophilic attack. The areas of positive potential (blue) are likely to be found around the hydrogen atoms of the phenyl rings, making them potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer and the stabilization arising from electron delocalization. researchgate.netwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals. In this compound, significant stabilizing interactions are expected to involve the lone pairs of the oxygen and fluorine atoms acting as donors and the antibonding π* orbitals of the aromatic rings and the carbonyl group acting as acceptors. The magnitude of the stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

|---|---|---|

| LP(O) of Carbonyl | π(C-C) of adjacent Phenyl Ring | ~20-30 |

| LP(O) of Ester | π(C-C) of Phenyl Ring | ~15-25 |

| π(C-C) of Phenyl Ring | π(C=O) of Carbonyl | ~10-20 |

| LP(F) | σ(C-C) of Phenyl Ring | ~2-5 |

Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can simulate various spectroscopic properties, providing valuable insights for structural elucidation.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. For this compound, the aromatic protons and carbons will exhibit complex splitting patterns due to spin-spin coupling. The fluorine atoms will further influence the chemical shifts of the nearby carbon and hydrogen atoms.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated to identify the characteristic functional groups. Key vibrational modes for this molecule would include the C=O stretching of the ketone and ester, C-O stretching of the ester, C-F stretching, and various aromatic C-H and C=C stretching and bending vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl group.

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| 1H NMR | Aromatic Protons | 7.0 - 8.0 ppm |

| 13C NMR | Carbonyl Carbon | ~195 ppm |

| IR | C=O Stretch (Ketone) | ~1660 cm-1 |

| IR | C=O Stretch (Ester) | ~1760 cm-1 |

| UV-Vis | λmax (π → π) | ~260 nm |

| UV-Vis | λmax (n → π) | ~330 nm |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry can be employed to investigate the mechanisms of chemical reactions. For instance, the hydrolysis of the acetoxy group in this compound can be simulated. This would involve mapping the potential energy surface of the reaction pathway, identifying the reactants, products, intermediates, and most importantly, the transition state. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insights into the reaction kinetics. Such simulations can elucidate the step-by-step process of bond breaking and formation during the reaction.

Molecular Dynamics Simulations for Intermolecular Interactions

As of late 2025, a comprehensive review of scientific literature reveals a notable absence of specific molecular dynamics (MD) simulation studies focused exclusively on this compound. While computational methods are increasingly pivotal in chemical research, this particular compound has not yet been the subject of dedicated MD investigations aimed at elucidating its complex intermolecular interactions. Such studies are crucial for a deeper understanding of a substance's behavior in various environments, offering insights that complement experimental data.

Molecular dynamics simulations are powerful computational tools that model the physical movements of atoms and molecules over time. For a compound like this compound, an MD study would typically involve the following analytical approaches to understand its intermolecular interactions:

Radial Distribution Functions (RDFs): These would be calculated to determine the probability of finding a particle at a certain distance from a reference particle. For instance, RDFs could reveal the average distances and coordination numbers between the fluorine, oxygen, and hydrogen atoms of interacting this compound molecules, providing a detailed picture of the local molecular environment.

Interaction Energy Calculations: By simulating a system of multiple this compound molecules, the strength and nature of the non-covalent interactions, such as van der Waals forces and electrostatic interactions, could be quantified. This would help in understanding the cohesion of the substance in its condensed phases.

Hydrogen Bond Analysis: Although this compound is not a strong hydrogen bond donor, the potential for weak C-H···O and C-H···F hydrogen bonds could be investigated. MD simulations can track the formation and lifetime of such bonds, offering insights into their role in the structural organization of the compound.

Solvation Studies: To understand its behavior in solution, MD simulations of this compound surrounded by solvent molecules (e.g., water, ethanol (B145695), or non-polar solvents) would be performed. The analysis of the solvation shell structure and the calculation of the free energy of solvation would provide valuable information about its solubility and partitioning behavior.

While direct data for this compound is not available, research on related fluorinated benzophenones and other organic molecules highlights the significance of fluorine in modulating intermolecular forces. Studies on similar compounds often reveal that the presence of fluorine atoms can lead to unique packing arrangements and altered physical properties due to a combination of electrostatic and dispersive interactions.

The following table outlines the types of data that would typically be generated from a molecular dynamics study of this compound, were such a study to be conducted. This is a hypothetical representation to illustrate the potential outcomes of such research.

| Simulation Parameter | Hypothetical Data Output | Significance |

| System Composition | One this compound molecule in a box of 500 water molecules | Simulates behavior in an aqueous environment |

| Simulation Time | 100 nanoseconds | Allows for observation of molecular motion and interactions over a meaningful timescale |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions |

| Force Field | CHARMM36 / GAFF | A set of parameters used to describe the potential energy of the system |

| Calculated Property | Radial Distribution Function g(r) for O(carbonyl)···H(water) | Provides information on the hydration shell around the carbonyl group |

| Calculated Property | Interaction Energy between solute and solvent | Quantifies the strength of the interaction with the solvent, related to solubility |

| Calculated Property | Number of Hydrogen Bonds (solute-solvent) | Indicates the extent of hydrogen bonding with the solvent |

It is anticipated that future computational research will address the existing gap in the literature by performing detailed molecular dynamics simulations on this compound. Such studies would provide invaluable, atom-level insights into its behavior and interactions, which would be beneficial for its potential applications in materials science and medicinal chemistry.

Future Research Trajectories and Emerging Perspectives on 3 Acetoxy 3 ,5 Difluorobenzophenone

Exploration of Novel and Sustainable Synthetic Routes

The industrial viability and environmental impact of producing 3-Acetoxy-3',5'-difluorobenzophenone hinge on the development of efficient and green synthetic methodologies. Traditional syntheses of benzophenones often rely on Friedel-Crafts acylation, which can involve harsh Lewis acid catalysts and stoichiometric waste. Future research is expected to pivot towards more sustainable alternatives.

Key Research Areas:

Greener Catalysis: Investigating solid acid catalysts like zeolites for Friedel-Crafts reactions could offer advantages such as reusability and reduced corrosive waste. thieme-connect.com

Photoredox Catalysis: A promising frontier is the use of visible-light photoredox catalysis. researchgate.net This approach allows for the coupling of readily available carboxylic acids and their derivatives under mild conditions, potentially offering a direct and atom-economical route to complex ketones. nih.govrsc.org This method circumvents the need for pre-activated starting materials, aligning with the principles of green chemistry. researchgate.nethilarispublisher.comscispace.com

Alternative Solvents: Replacing conventional solvents with greener alternatives, such as bio-derived solvents or even performing reactions under solvent-free conditions, will be crucial for reducing the environmental footprint of the synthesis. jddhs.com

| Synthetic Strategy | Potential Reagents/Catalysts | Key Advantages |

| Heterogeneous Catalysis | Zirconium-β-zeolites | Reusable catalyst, high yields, suitable for continuous flow. thieme-connect.com |

| Photoredox/Nickel Dual Catalysis | Iridium or Ruthenium photocatalysts, Nickel catalyst | Utilizes abundant carboxylic acids, broad functional group tolerance, mild reaction conditions. researchgate.net |

| Combined Photoredox/NHC Catalysis | N-Heterocyclic Carbene (NHC) catalysts, photocatalysts | In-situ activation of carboxylic acids, enables radical-radical coupling for C-C bond formation. nih.govacs.orgacs.org |

| Green Photoreduction | Sunlight/UV radiation, ethanol (B145695) as solvent | Uses renewable energy and a green solvent, reduces hazardous waste. researchgate.net |

Development of Expanded Applications in Advanced Materials Science and Catalysis

The structural attributes of this compound make it a compelling building block for high-performance materials and a candidate for novel catalytic systems.

Advanced Materials Science: The most significant potential application lies in the synthesis of advanced polymers, particularly analogues of Poly(ether ether ketone) (PEEK). PEEK is a high-performance thermoplastic known for its exceptional mechanical strength, thermal stability, and chemical resistance. wright.educdiproducts.com The standard synthesis of PEEK involves the polycondensation of 4,4'-difluorobenzophenone (B49673) and a bisphenolate salt. xometry.com

By strategically incorporating this compound (or its hydrolyzed precursor, 3-hydroxy-3',5'-difluorobenzophenone) as a comonomer, researchers can precisely engineer the properties of the resulting PEEK analogues. wright.edu The introduction of a monomer based on 3,5-difluorobenzophenone (B68835) disrupts the polymer chain's symmetry, which can decrease crystallinity and improve solubility and processability. wright.eduresearchgate.net The pendant acetoxy (or hydroxy) group offers a reactive handle for post-polymerization modification, allowing for the covalent attachment of other molecules to tailor surface properties or introduce new functionalities. wright.edu

Table of Potential PEEK Analogue Properties:

| Monomer Composition | Expected Impact on Polymer Properties | Potential Applications |

|---|---|---|

| High ratio of 3,5-difluorobenzophenone derivative | Decreased crystallinity, increased solubility in organic solvents. wright.eduresearchgate.net | Membranes for separation, advanced coatings, processable composites. |

| Low ratio of 3,5-difluorobenzophenone derivative | Controlled crystallinity, retention of high thermal stability. wright.edu | High-temperature aerospace components, medical implants with modified surfaces. |

Catalysis: Benzophenone (B1666685) and its derivatives are well-established photosensitizers and photocatalysts. thieme-connect.comnih.govnih.gov The benzophenone core can absorb UV light to generate a diradical species that can initiate various chemical reactions. mdpi.com Future research could explore the use of this compound as a monocomponent photocatalyst, where the difluorinated ring enhances its photochemical activity and the acetoxy group allows for tethering to solid supports or integration into larger molecular systems. nih.gov Conjugating the benzophenone moiety to self-assembling structures, like dipeptides, could lead to nanostructured photocatalysts with unique reactivity. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

To enhance the efficiency, safety, and scalability of synthesizing and utilizing this compound, integration with modern chemical technologies is essential.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially when handling hazardous intermediates. numberanalytics.com The synthesis of benzophenone derivatives, including via Friedel-Crafts acylation, has been successfully demonstrated in flow reactors. thieme-connect.comacs.orgacs.orgthieme.de Applying this technology to the synthesis of this compound could enable higher yields, reduced reaction times, and a streamlined path to industrial-scale production. acs.org

Automated Synthesis: Automated synthesis platforms, which combine robotics with software-controlled operations, can accelerate the discovery and optimization of synthetic routes and novel materials. chemspeed.comresearchgate.netchemistryworld.comresearchgate.net Such platforms could be employed to rapidly screen different catalysts, solvents, and reaction conditions for the synthesis of the target molecule. Furthermore, they could be used to prepare libraries of PEEK copolymers with varying ratios of the functionalized monomer, facilitating high-throughput screening of material properties.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry provides powerful tools to predict molecular properties and guide experimental design, thereby reducing costs and accelerating innovation.

Quantum Mechanical Methods: Techniques like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity, and spectral properties of this compound. This can provide insights into its potential as a photocatalyst and predict how its incorporation will affect the electronic properties of materials.

Molecular Dynamics (MD) Simulations: MD simulations are particularly valuable for predicting the bulk properties of polymers. By constructing computational models of PEEK analogues containing the functionalized monomer, researchers can predict key material characteristics such as glass transition temperature (Tg), density, Young's modulus, and solubility, all before undertaking laborious laboratory synthesis. researchgate.netresearchgate.netscilit.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and a specific property or activity. nih.gov While often used in drug discovery, QSAR can also be applied to materials science. researchgate.netresearchgate.net A QSAR model could be developed to predict the thermal or mechanical properties of PEEK copolymers based on the percentage and type of functional monomer incorporated, guiding the design of new materials with desired performance profiles.

Interdisciplinary Research with Nanoscience and Biomedical Engineering (non-clinical aspects)

The unique properties of this compound and its polymeric derivatives open avenues for exciting interdisciplinary research.

Nanoscience: The compound could be used as a functionalizing agent for nanoparticles. By attaching it to the surface of metallic or oxide nanoparticles, its photosensitizing properties could be imparted to the nanomaterial, creating novel photocatalysts or photo-responsive materials. rsc.org

Biomedical Engineering: PEEK is increasingly used for medical implants due to its biocompatibility, chemical inertness, and bone-like mechanical properties. mdpi.comunipd.itresearchgate.netnih.gov However, PEEK is bio-inert, meaning it does not actively promote tissue integration. royalsocietypublishing.orgmdpi.com PEEK analogues synthesized using a monomer derived from this compound would feature pendant functional groups on their surface. These groups could be used as anchor points to attach bioactive molecules, such as peptides or growth factors, to create a surface that actively encourages bone and tissue growth (osseointegration) without altering the bulk mechanical properties of the implant. mdpi.comunipd.itmdpi.com

Q & A

Q. What are the recommended synthetic routes for 3-Acetoxy-3',5'-difluorobenzophenone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step halogenation and acetylation reactions. Key steps include:

- Fluorination : Electrophilic aromatic substitution using fluorinating agents under controlled temperatures (e.g., 0–5°C) to avoid over-substitution.

- Acetoxy Introduction : Acetylation of hydroxyl precursors via acetic anhydride in the presence of a base (e.g., pyridine).

- Purification : Column chromatography or recrystallization in ethanol/water mixtures for ≥95% purity . Optimization Tips: Use inert atmospheres (N₂/Ar) to prevent oxidation, monitor reaction progress via TLC, and adjust stoichiometry to minimize by-products like 3',4',5'-trifluoro analogs .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR (δ -110 to -125 ppm for aromatic F) and ¹H NMR (δ 2.3–2.5 ppm for acetoxy methyl) confirm substituent positions .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺ at m/z 292.05) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>99%) .

Q. What are the primary research applications of this compound in organic chemistry?

- Photostability Studies : The benzophenone core acts as a UV chromophore for light-driven reaction mechanisms .

- Building Block : Serves as a precursor for fluorinated ligands in catalysis or bioactive molecules (e.g., kinase inhibitors) .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the reactivity of this compound in cross-coupling reactions?

- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilic substitution rates due to strong solvation of intermediates.

- Catalysts : Pd/C or CuI in Suzuki-Miyaura couplings improve yields (70–85%) but may require ligand optimization (e.g., bipyridines) to reduce Pd leaching . Methodological Note: Kinetic studies using ¹⁹F NMR with 3,3'-difluorobenzophenone as an internal standard can track reaction progress .

Q. What structural features explain the compound’s electronic properties and bioactivity?

- Fluorine Effects : The 3',5'-difluoro substitution enhances electron-withdrawing effects, increasing electrophilicity at the carbonyl group (IR: νC=O ~1680 cm⁻¹) .

- Acetoxy Group : Hydrolyzes in vivo to form phenolic metabolites, potentially influencing pharmacokinetics (e.g., logP reduction from 3.2 to 2.1) . Contradiction Alert: While trifluoro analogs show higher metabolic stability , the difluoro variant’s bioactivity in enzyme inhibition remains understudied.

Q. How can researchers resolve contradictions in reported spectral data for fluorinated benzophenones?

- Comparative Analysis : Cross-validate ¹H/¹⁹F NMR shifts with computational models (DFT calculations at B3LYP/6-311+G(d,p)).

- Crystallography : Single-crystal X-ray diffraction to confirm substituent positions and rule out regioisomeric impurities .

Q. What strategies mitigate decomposition during long-term storage?

- Storage Conditions : Argon-sealed vials at -20°C in amber glass to prevent photodegradation.

- Stabilizers : Add 0.1% BHT to inhibit radical-mediated oxidation .

Methodological Notes for Experimental Design

- Controlled Hydrolysis Studies : Use pH-stat titration to monitor acetoxy cleavage rates in buffered solutions (pH 7.4) .

- Structure-Activity Relationships (SAR) : Pair synthetic analogs (e.g., 3'-Cl or 5'-NO₂ derivatives) with molecular docking to identify bioactive conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.